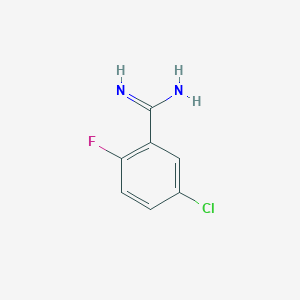

5-Chloro-2-fluorobenzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

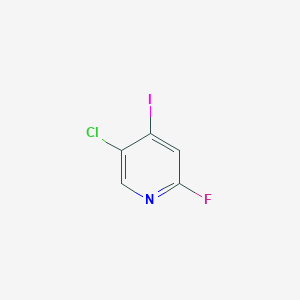

5-Chloro-2-fluorobenzimidamide is a chemical compound with the molecular formula C7H6ClFN2 and a molecular weight of 172.59 g/mol .

Synthesis Analysis

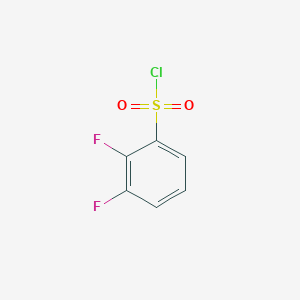

The synthesis of 5-Chloro-2-fluorobenzimidamide involves several stages. The first stage involves the reaction of 2-Fluoro-5-chlorobenzonitrile with n-Butyl lithium and 1,1,1,3,3,3-Hexamethyldisilazane in dry diethyl ether at 0-20°C for about 2 hours . The resultant mixture is then quenched by the addition of 3M HCl (aq.) and stirred for 0.5h before water is added . The aqueous layer is then extracted with CHCl3 and the organic extracts dried over Na2SO4. Evaporation yields the desired product as a yellow solid .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorobenzimidamide is characterized by the presence of a benzimidamide core, which is substituted at the 5-position with a chlorine atom and at the 2-position with a fluorine atom .Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzimidamide is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Environmental Monitoring and Safety

5-Chloro-2-fluorobenzimidamide, as a structural analogue to 5-fluorouracil (5-FU), provides a model for studying exposure routes during the preparation and administration of cytostatic agents. A study by Micoli, Turci, Arpellini, & Minoia (2001) validated an HPLC-UV method for determining 5-FU in environmental samples, indicating its importance in monitoring occupational exposure.

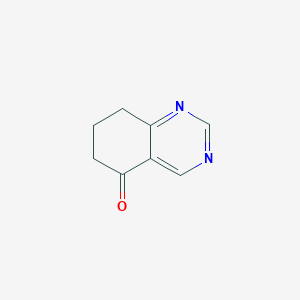

Development of Heterocyclic Scaffolds in Drug Discovery

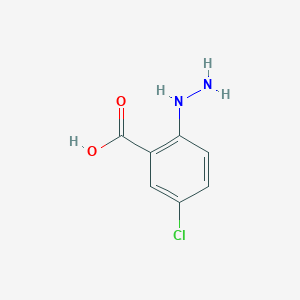

5-Chloro-2-fluorobenzimidamide serves as a precursor in the synthesis of various heterocyclic scaffolds, crucial in drug discovery. Křupková, Funk, Soural, & Hlaváč (2013) reported the utility of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in polymer-supported synthesis for producing benzimidazoles and other nitrogenous cycles (Křupková et al., 2013).

Spectroscopic Studies for Molecular Characterization

Studies like that of Ilango, Arivazhagan, Prince, & Balachandranb (2008), which investigated the vibrational spectra of similar compounds, such as 2-chloro-1,3-dibromo-5-fluorobenzene, provide insights into the molecular properties of 5-Chloro-2-fluorobenzimidamide. These investigations are crucial for understanding its chemical behavior and potential applications (Ilango et al., 2008).

Synthesis and Characterization for Drug Development

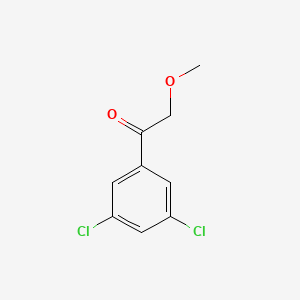

The synthesis of derivatives and analogues, like 2-(5-fluorouracil-1-yl-acetamido) acetic acid, demonstrates the potential of 5-Chloro-2-fluorobenzimidamide in developing prodrugs with enhanced efficacy and reduced toxicity. Research by Xiong Jing (2010) exemplifies this application in creating carrier-linked prodrugs (Xiong Jing, 2010).

Novel Fluorobenzimidazole Derivatives

The creation of fluorobenzimidazole derivatives, which include fluorine substitutions similar to those in 5-Chloro-2-fluorobenzimidamide, has been studied for their antimicrobial potential. Joshi, Narigara, Jani, & Parikh (2019) synthesized a new class of these derivatives, demonstrating promising results against bacterial strains (Joshi et al., 2019).

Molecular Docking and Antibacterial Research

Vidhya, Austine, & Arivazhagan (2020) investigated the antibacterial properties of compounds like 2-chloro-5-fluoro phenol, highlighting the relevance of 5-Chloro-2-fluorobenzimidamide in developing antibacterial agents through molecular docking studies (Vidhya et al., 2020).

Safety and Hazards

The safety data sheet for 5-Chloro-2-fluorobenzimidamide indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

5-chloro-2-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROQEVHFERCATR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620267 |

Source

|

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

674793-32-9 |

Source

|

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.